Cyclopentadienebenzoquinone

説明

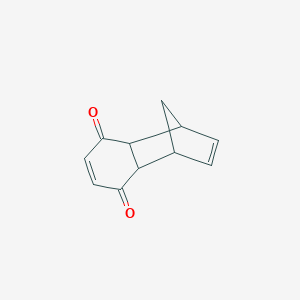

Structure

3D Structure

特性

IUPAC Name |

tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h1-4,6-7,10-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLRTGXTYFCECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871833 | |

| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200-89-1, 51175-59-8 | |

| Record name | 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC196244 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentadienebenzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Cyclopentadiene-p-Benzoquinone Adducts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of cyclopentadiene-p-benzoquinone adducts, primarily focusing on the Diels-Alder reaction. The information presented herein is curated for researchers, scientists, and professionals in drug development who are interested in the application of these compounds in the synthesis of complex molecular architectures, such as polycyclic cage compounds.[1]

Introduction

The reaction between cyclopentadiene and p-benzoquinone is a classic example of a [4+2] cycloaddition, or Diels-Alder reaction, first correctly characterized by Diels and Alder in 1928.[2] This reaction is a powerful tool in organic synthesis, allowing for the rapid construction of six-membered rings with a high degree of stereocontrol.[2][3] The resulting adducts serve as versatile intermediates in the synthesis of a variety of complex molecules, including cage compounds with potential applications in medicinal chemistry and as high-energy density materials.[1]

The initial reaction typically yields a 1:1 adduct, which can further react with another molecule of cyclopentadiene to form a 2:1 adduct.[2][4] The stereochemistry of these adducts, particularly the formation of endo and exo isomers, is a key aspect of this reaction, with the endo adduct being the kinetically favored product.[4][5] This guide will detail the experimental protocols for the synthesis of these adducts, present key quantitative data, and illustrate the underlying chemical principles.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction between cyclopentadiene (the diene) and p-benzoquinone (the dienophile) is a concerted pericyclic reaction.[5] The reaction proceeds through a single transition state, leading to the formation of a cyclic adduct.[5]

Formation of the 1:1 Adduct

The primary product of the reaction is the 1:1 adduct. Theoretical and experimental data confirm that the endo isomer is the major product under kinetic control, a principle known as the Alder endo rule.[4][5] However, the exo isomer can also be formed, particularly under conditions of thermodynamic control.[4][6]

dot

References

- 1. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09745G [pubs.rsc.org]

- 2. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Diels-Alder Reaction Between Cyclopentadiene and Benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Diels-Alder reaction between cyclopentadiene and p-benzoquinone, a classic example of [4+2] cycloaddition. This reaction is pivotal in organic synthesis for the construction of complex polycyclic frameworks. This document details the reaction mechanism, stereoselectivity, experimental protocols, and quantitative data, presented for the discerning scientist in research and development.

Core Concepts

The Diels-Alder reaction is a concerted, pericyclic reaction that involves the 1,4-addition of a conjugated diene to a dienophile to form a six-membered ring. In the reaction between cyclopentadiene (the diene) and p-benzoquinone (the dienophile), a bicyclic adduct is formed. The reaction is known for its high stereospecificity and is a cornerstone of synthetic organic chemistry.

Reaction Mechanism and Stereochemistry

The reaction between cyclopentadiene and p-benzoquinone can lead to two primary stereoisomeric products: the endo and exo adducts. The endo product is generally favored under kinetic control, a preference explained by secondary orbital interactions between the developing π-system of the diene and the carbonyl groups of the dienophile in the transition state.[1] Theoretical calculations have shown that for this specific reaction, the endo adduct is not only the kinetic product but also the more thermodynamically stable product, which is contrary to what is often observed in other Diels-Alder reactions where the exo product is thermodynamically favored.[2][3]

The reaction can proceed further, with a second molecule of cyclopentadiene reacting with the initial 1:1 adduct to form 2:1 adducts.[4][5][6] The stereochemistry of these 2:1 adducts can be complex, with several possible isomers.

Quantitative Data Summary

The following tables summarize key quantitative data reported for the Diels-Alder reaction between cyclopentadiene and p-benzoquinone under various conditions.

| Reaction Conditions | Solvent | Temperature | Yield (%) | Product Ratio (endo:exo) | Reference |

| Cyclopentadiene, p-benzoquinone | Water | Room Temperature | 96 | 98:2 | [7][8] |

| Cyclopentadiene, p-benzoquinone | Ethyl Acetate / Hexane | Room Temperature | Not specified | Predominantly endo | [9] |

| Cyclopentadiene analogs, p-benzoquinone | Water | Room Temperature | 83-97 | Not specified | [10][11] |

| Spectroscopic Data for the endo-Adduct | ||

| Technique | Solvent | Key Signals |

| Melting Point | - | 76-77 °C |

| IR (film, cm⁻¹) | - | 2986, 2950, 2926, 1659, 1604, 1298, 1280 |

| ¹H NMR | Not specified | δ 6.58 (s, 2H), 6.14 (d, J=1.6 Hz, 2H), 3.38 (d, J=1.4 Hz, 2H), 2.89 (s, 2H), 0.60 (dd, J=9.3, 5.7 Hz, 2H), 0.49 (dd, J=9.5 Hz, 2H) |

| ¹³C NMR | Not specified | δ 199.31 (C), 142.32 (CH) |

Note: NMR data can vary slightly depending on the solvent and instrument used.

Experimental Protocols

The following are detailed methodologies for the synthesis of the Diels-Alder adduct of cyclopentadiene and p-benzoquinone.

Protocol 1: Reaction in Water

This protocol is adapted from a high-yield synthesis performed in an aqueous medium.[7][11]

Materials:

-

p-Benzoquinone (0.50 g, 4.63 mmol)

-

Cyclopentadiene (0.31 g, 4.70 mmol, freshly cracked from dicyclopentadiene)

-

Water (5 mL)

-

n-Hexane (for recrystallization)

-

25 mL flask with magnetic stirrer bar

-

Filtration apparatus

Procedure:

-

To a 25 mL flask equipped with a magnetic stirrer bar, add p-benzoquinone (0.50 g).

-

Sequentially, add cyclopentadiene (0.31 g). An exothermic reaction may be observed.

-

Add water (5 mL) to the flask.

-

Stir the mixture vigorously at room temperature for 2 hours. A precipitate will form.

-

Collect the precipitate by filtration.

-

Recrystallize the crude product from n-hexane to yield the pure adduct as yellow needles.

Protocol 2: Cracking of Dicyclopentadiene

Cyclopentadiene exists as a dimer (dicyclopentadiene) at room temperature and must be "cracked" back to the monomer before use.[9]

Materials:

-

Dicyclopentadiene

-

Paraffin oil

-

Fractional distillation apparatus

-

Heating mantle

-

Collection flask cooled in an ice bath

Procedure:

-

Set up a fractional distillation apparatus.

-

Place dicyclopentadiene and a small amount of paraffin oil in the distillation flask.

-

Heat the flask to approximately 170 °C. The dicyclopentadiene will crack to cyclopentadiene.

-

The monomeric cyclopentadiene (boiling point ~41 °C) will distill over.

-

Collect the freshly distilled cyclopentadiene in a flask cooled in an ice bath.

-

The freshly prepared cyclopentadiene should be used immediately as it will readily dimerize back to dicyclopentadiene upon standing at room temperature.

Visualizations

The following diagrams illustrate the key pathways and workflows associated with the Diels-Alder reaction between cyclopentadiene and benzoquinone.

Caption: Reaction mechanism showing the formation of endo and exo adducts.

Caption: General experimental workflow for the synthesis.

References

- 1. chemtube3d.com [chemtube3d.com]

- 2. scielo.br [scielo.br]

- 3. Revisiting the stability of endo/exo Diels-Alder adducts between cyclopentadiene and 1,4-benzoquinone – ScienceOpen [scienceopen.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09745G [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endo and Exo Isomers of Cyclopentadiene-Benzoquinone Adducts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and stereochemical considerations of the endo and exo isomers formed in the Diels-Alder reaction between cyclopentadiene and p-benzoquinone. This information is critical for researchers in organic synthesis, medicinal chemistry, and materials science who utilize this versatile cycloaddition reaction.

Introduction: The Diels-Alder Reaction of Cyclopentadiene and p-Benzoquinone

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of modern organic synthesis, enabling the efficient construction of complex cyclic systems. The reaction between cyclopentadiene (a diene) and p-benzoquinone (a dienophile) yields a tricyclic adduct with significant potential as a building block for polycyclic cage compounds and other intricate molecular architectures. A key stereochemical outcome of this reaction is the formation of two diastereomeric products: the endo and exo isomers.

Contrary to the well-established Alder rule, which typically predicts the endo isomer as the kinetically favored but thermodynamically less stable product, the reaction between cyclopentadiene and p-benzoquinone presents a fascinating exception. Theoretical and experimental evidence suggests that the endo adduct is not only the kinetic product but also the more stable thermodynamic product.[1][2] This unusual stability is attributed to favorable attractive delocalization interactions outweighing steric repulsion in the endo transition state and product.[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative data for the endo and exo isomers of the cyclopentadiene-p-benzoquinone adduct. It is important to note that data for the endo isomer is more readily available due to its prevalence as the major product under typical reaction conditions.

| Parameter | Endo Isomer | Exo Isomer | Reference(s) |

| Kinetic Product Ratio | 98% | 2% | [2] |

| Thermodynamic Product Ratio (after thermal isomerization) | 90% | 10% | [1] |

| Melting Point (°C) | 76-77 | 80.5-81.5 | [3] |

| Spectroscopic Data | Endo Isomer | Exo Isomer | Reference(s) |

| ¹H NMR (CDCl₃, δ ppm) | 6.55 (s, 2H), 6.05 (d, J=1.3 Hz, 2H), 3.53 (d, J=1.1 Hz, 2H), 3.20 (d, J=1.2 Hz, 2H), 1.52 (dd, J=8.7, 1.4 Hz, 1H), 1.41 (d, J=8.7 Hz, 1H) | Data not explicitly available in the reviewed literature. | [3] |

| ¹³C NMR (CDCl₃, δ ppm) | 199.46 (C), 142.06 (CH), 135.30 (CH), 48.77 (CH), 48.71 (CH), 48.34 (CH₂) | Data not explicitly available in the reviewed literature. | [3] |

| IR (film, cm⁻¹) | 2986, 2950, 2926, 1659, 1604, 1298, 1280, 1141, 1066, 915, 872, 852, 725, 709 | 1778, 1667, 1657, 1608 | [3] |

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the synthesis of related Diels-Alder adducts and provide a framework for obtaining the endo and exo isomers of the cyclopentadiene-p-benzoquinone adduct.

Synthesis of the Endo-Cyclopentadiene-Benzoquinone Adduct

This protocol is adapted from a high-yield synthesis performed in water.[3]

Materials:

-

p-Benzoquinone

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Water

-

n-Hexane

-

25 mL flask

-

Magnetic stirrer

Procedure:

-

To a 25 mL flask equipped with a magnetic stirrer, add p-benzoquinone (0.50 g, 4.63 mmol).

-

Sequentially, add freshly cracked cyclopentadiene (0.31 g, 4.70 mmol).

-

Add 5 mL of water to the flask.

-

Stir the reaction mixture vigorously at room temperature for 2 hours. A yellow precipitate will form.

-

Filter the precipitate using a Buchner funnel.

-

Recrystallize the crude product from n-hexane to yield the pure endo adduct as yellow needles.

Thermal Isomerization to the Exo-Cyclopentadiene-Benzoquinone Adduct

The exo isomer can be obtained by thermal isomerization of the endo adduct.[1] It is important to note that this process leads to an equilibrium mixture, with the endo isomer still being the major component.

Materials:

-

Endo-cyclopentadiene-benzoquinone adduct

-

Toluene

-

Argon or Nitrogen gas supply

-

Reflux apparatus

-

Sealed tube (optional, for higher temperatures)

Procedure:

-

Dissolve the endo adduct in toluene in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (argon or nitrogen).

-

Heat the solution to reflux and maintain for an extended period (e.g., 36 hours).[1]

-

Alternatively, for higher temperatures, the solution can be heated in a sealed tube (e.g., in xylene at 120°C).

-

After cooling, the solvent is removed under reduced pressure. The resulting product will be a mixture of the endo and exo isomers.

Separation of Endo and Exo Isomers

The separation of the endo and exo isomers can be challenging due to their similar physical properties. Flash chromatography is a potential method for separation.

Materials:

-

Mixture of endo and exo adducts

-

Silica gel for flash chromatography

-

Solvent system (e.g., ethyl acetate/hexanes mixture)

-

Chromatography column and accessories

Procedure:

-

Prepare a silica gel column.

-

Dissolve the mixture of isomers in a minimum amount of the chosen solvent system.

-

Load the sample onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify the separated isomers.

-

Combine the fractions containing the pure exo isomer and the pure endo isomer separately and remove the solvent under reduced pressure.

Visualizations

Diels-Alder Reaction and Isomer Formation

Caption: Diels-Alder reaction of cyclopentadiene and p-benzoquinone leading to endo and exo isomers.

Experimental Workflow

Caption: Experimental workflow for the synthesis and separation of endo and exo isomers.

Applications and Future Directions

While the direct application of the endo and exo isomers of the cyclopentadiene-benzoquinone adduct in drug development is not extensively documented, their role as versatile intermediates for the synthesis of complex polycyclic cage compounds is of significant interest.[3] These cage structures are recognized for their unique three-dimensional geometries and potential applications in medicinal chemistry and materials science. Further research into the biological activities of these adducts and their derivatives could unveil novel therapeutic opportunities. The distinct stereochemistry of the endo and exo isomers provides a platform for investigating structure-activity relationships in more complex molecular frameworks derived from these initial adducts. The development of more efficient and selective methods for the synthesis and separation of the exo isomer would be a valuable contribution to this field, enabling a more thorough exploration of its chemical and biological properties.

References

The Stereochemistry of the Cyclopentadiene-Benzoquinone Cycloaddition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction between cyclopentadiene and p-benzoquinone is a classic example of a [4+2] cycloaddition that has been the subject of extensive study. This guide provides a comprehensive overview of the stereochemical aspects of this reaction, including the governing principles of endo/exo selectivity, the influence of reaction conditions, and detailed experimental protocols for the synthesis and characterization of the resulting cycloadducts.

Core Principles: Endo vs. Exo Selectivity

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the reaction is governed by the "endo rule," which states that the dienophile's substituents with pi-systems will preferentially orient themselves "under" the diene in the transition state. This orientation is favored due to secondary orbital interactions between the p-orbitals of the dienophile's substituents and the p-orbitals of the diene.

In the case of the cyclopentadiene-p-benzoquinone cycloaddition, the dienophile (p-benzoquinone) has two carbonyl groups. The endo transition state, where the carbonyl groups are oriented towards the diene, is electronically favored, leading to the formation of the endo-adduct as the major product under kinetic control.

Theoretical studies have confirmed that the endo adduct is not only the kinetic product but also the thermodynamic product in this specific reaction. This is contrary to many other Diels-Alder reactions where the exo adduct is the more thermodynamically stable product due to reduced steric hindrance. An electronic structure analysis using Natural Bond Orbital (NBO) methodology indicates that attractive delocalization interactions in the endo adduct of the cyclopentadiene-benzoquinone reaction are predominant over steric repulsions, making it the more stable isomer.[1][2]

Quantitative Analysis of Stereoselectivity

Experimental data confirms the high endo-selectivity of the cyclopentadiene-p-benzoquinone cycloaddition under kinetically controlled conditions.

| Solvent | Temperature (°C) | endo:exo Ratio | Yield (%) | Reference |

| Methanol | -78 | 98:2 | 98 | [1][2] |

| Water | Room Temperature | Major product is endo | 96 | [3] |

Experimental Protocols

Synthesis of the endo-Adduct in an Organic Solvent

This protocol describes the synthesis of the endo-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione under conditions that yield a high proportion of the endo isomer.[1][2]

Materials:

-

p-Benzoquinone (purified by sublimation)

-

Cyclopentadiene (freshly distilled)

-

Dry Methanol

Procedure:

-

A solution of 541 mg (5.0 mmol) of p-benzoquinone in 18 mL of dry methanol is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to -78 °C.

-

Freshly distilled cyclopentadiene (344 mg, 5.2 mmol) in 4 mL of dry methanol, also cooled to -78 °C, is added to the p-benzoquinone solution.

-

The reaction mixture is allowed to warm to 0 °C over approximately 1 hour.

-

The solvent is removed under reduced pressure.

-

The resulting crude product is crystallized from hexane to yield yellow crystals of the endo-adduct.

Synthesis of the endo-Adduct in Water

This protocol outlines a green chemistry approach to the synthesis of the endo-adduct.[3]

Materials:

-

p-Benzoquinone

-

Cyclopentadiene

-

Water

Procedure:

-

To a 25 mL flask equipped with a magnetic stirrer, add 0.50 g (4.63 mmol) of p-benzoquinone and 0.31 g (4.70 mmol) of cyclopentadiene.

-

Add 5 mL of water to the flask.

-

Stir the mixture at room temperature for 2 hours.

-

The precipitate is collected by filtration and recrystallized from n-hexane to yield the endo-adduct as yellow needles.

Synthesis of the exo-Adduct

The exo-cis isomer of the 1:1 adduct can be obtained by thermal isomerization of the endo adduct.[4]

Procedure:

-

The endo-cis 1:1 adduct is heated, leading to its dissociation back to cyclopentadiene and p-benzoquinone.

-

Recombination of the diene and dienophile under these thermodynamically controlled conditions allows for the formation of the more stable exo isomer.

-

Alternatively, the exo-adduct can be obtained by heating the endo-cis-anti-cis-endo 2:1 adduct with p-benzoquinone.[4]

Characterization of Adducts

| Adduct | Melting Point (°C) | 1H NMR (CDCl3, 400 MHz), δ (ppm) | 13C NMR (100 MHz, CDCl3), δ (ppm) | Reference |

| endo | 63-65 | 1.44 (dt, 1H, J=8.4, 1.7 Hz), 1.55 (dt, 1H, J=8.4, 1.7 Hz), 3.20-3.26 (m, 2H), 3.53-3.58 (m, 2H), 6.07 (t, 2H, J=1.7 Hz), 6.58 (s, 2H) | 48.3, 48.7, 135.3, 142.0, 199.4 | [1][2] |

| endo | 76–77 | 1.41 (d, 1H, J=8.7 Hz), 1.52 (dd, 1H, J=8.7, 1.4 Hz), 3.20 (d, 2H, J=1.2 Hz), 3.53 (d, 2H, J=1.1 Hz), 6.05 (d, 2H, J=1.3 Hz), 6.55 (s, 2H) | Not provided | [3] |

| exo | 79-80 | 1.7-1.8 (m, 2H), 3.01 (t, 2H, J=1.7 Hz), 3.42 (t, 2H, J=1.7 Hz), 6.27 (t, 2H, J=1.9 Hz), 6.64 (s, 2H) | Not provided | [4] |

Reaction Mechanisms and Stereochemical Pathways

The Diels-Alder reaction between cyclopentadiene and p-benzoquinone is a concerted cycloaddition. The preference for the endo product under kinetic control is illustrated by the following reaction pathway diagram.

References

A Historical and Technical Guide to the Diels-Alder Reaction of Cyclopentadiene and Benzoquinone

For Researchers, Scientists, and Drug Development Professionals

The [4+2] cycloaddition reaction between cyclopentadiene and benzoquinone stands as a cornerstone of modern organic chemistry. First observed over a century ago, its elucidation and subsequent development have profoundly influenced the synthesis of complex cyclic and polycyclic molecules, with far-reaching implications in materials science and drug discovery. This technical guide provides an in-depth exploration of the history, mechanism, and experimental protocols of this pivotal reaction.

Historical Evolution: From Misinterpretation to Nobel-Winning Insight

The journey to understanding the reaction of cyclopentadiene and p-benzoquinone is a compelling narrative of scientific discovery.

-

1906: Albrecht's Initial Observation: The reaction was first reported by Albrecht, who isolated both 1:1 and 2:1 adducts.[1][2] However, influenced by the prevailing theories of the time, he incorrectly characterized the reaction as a Michael addition or a 1,2-cycloaddition.[1][2]

-

1928: The Seminal Work of Diels and Alder: The true nature of the reaction was unveiled in 1928 by Otto Diels and Kurt Alder.[3][4] They correctly identified it as a [4+2] cycloaddition, a concerted process that forms a six-membered ring.[1][3] This discovery was so fundamental that it earned them the Nobel Prize in Chemistry in 1950.[3] Their work established the Diels-Alder reaction as a powerful and reliable method for synthesizing cyclic compounds.[3]

-

1937: Elucidation of Stereochemistry: The stereochemical preference of the reaction, known as the "endo rule," was established by Alder and Stein in 1937.[2] They observed that the kinetically favored product is the endo adduct, a phenomenon later explained by favorable secondary orbital interactions in the transition state.[5][6]

The historical progression from Albrecht's initial misinterpretation to the comprehensive understanding of the concerted, stereoselective [4+2] cycloaddition is visualized below.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction between cyclopentadiene and p-benzoquinone is a concerted, pericyclic reaction classified as a [π4s + π2s] cycloaddition.[3] Theoretical studies, including intrinsic reaction coordinate (IRC) analysis, confirm the existence of a single transition state, supporting a concerted mechanism.[4][7]

A key feature of this reaction is its stereoselectivity, which is dictated by kinetic versus thermodynamic control.

-

Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control, and the major product is the endo adduct.[5][6][8] This preference is attributed to stabilizing secondary orbital interactions between the developing π-system of the diene and the carbonyl groups of the dienophile in the transition state.

-

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, leading to thermodynamic control.[6][8] Under these conditions, the more stable exo adduct is the favored product, as it minimizes steric repulsion.[5][6]

The interconversion between the endo and exo adducts can occur through a retro-Diels-Alder reaction followed by recombination.[1][9]

Quantitative Data Summary

The product distribution and yield of the reaction are highly dependent on the experimental conditions. The following tables summarize key quantitative data reported in the literature.

Table 1: Product Distribution of 1:1 Adducts under Different Conditions

| Diene | Dienophile | Solvent | Temperature (°C) | Time | Product Ratio (endo:exo) | Predominant Control | Reference |

| Cyclopentadiene | p-Benzoquinone | Methanol | -78 | - | 98:2 | Kinetic | [4][7] |

| Cyclopentadiene | Maleic Anhydride | - | 25 (Room Temp) | Short | >95:<5 | Kinetic | [5] |

| Cyclopentadiene | Maleic Anhydride | Xylene | High Temp | Extended | - | Thermodynamic | [5] |

| Cyclopentadiene | Furan | - | Room Temp | - | Endo favored | Kinetic | [6] |

| Cyclopentadiene | Furan | - | 81 | Long | Exo favored | Thermodynamic | [6] |

Table 2: Reported Yields for Diels-Alder Reactions of Cyclopentadiene Analogs and p-Benzoquinone in Water

| Diene | Dienophile | Conditions | Yield (%) | Reference |

| Cyclopentadiene | p-Benzoquinone | Water, dropping method | 96 | [10] |

| Cyclopentadiene | p-Benzoquinone | Water, with organotungsten Lewis acid catalyst | - | [10] |

| Cyclopentadiene | p-Benzoquinone | Water, with CTAB micelles | - | [10] |

| 1,3-Cyclohexadiene | p-Benzoquinone | Water, no catalyst | 67 | [10] |

| Cyclopentadiene Analogs | p-Benzoquinone | Water | 83-97 | [10][11] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon historical and modern findings.

Preparation of Cyclopentadiene from Dicyclopentadiene

Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene via a Diels-Alder reaction.[8] Therefore, monomeric cyclopentadiene must be freshly prepared before use through a retro-Diels-Alder reaction, often referred to as "cracking."

Protocol:

-

Set up a fractional distillation apparatus.

-

Place dicyclopentadiene in the distilling flask.

-

Heat the dicyclopentadiene to its boiling point (around 170 °C). The dimer will undergo a retro-Diels-Alder reaction to form cyclopentadiene monomer.

-

The lower-boiling cyclopentadiene (b.p. ~41 °C) will distill over.

-

Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath.

-

The monomer should be used immediately as it will start to dimerize again.

Synthesis of the 1:1 endo Adduct (Kinetic Control)

This protocol is adapted from the synthesis of the endo adduct of cyclopentadiene and maleic anhydride, which follows the same principle of kinetic control.

Protocol:

-

Dissolve p-benzoquinone in a suitable solvent such as ethyl acetate or methanol in an Erlenmeyer flask.

-

Cool the solution in an ice bath.

-

Slowly add freshly prepared cyclopentadiene to the cooled solution with stirring.

-

Allow the reaction to proceed for a short period at a low temperature (e.g., room temperature or below).

-

The endo adduct will typically crystallize from the solution.

-

Collect the product by suction filtration and wash with a cold solvent.

-

Characterize the product by ¹H NMR spectroscopy and melting point determination.

Isomerization to the 1:1 exo Adduct (Thermodynamic Control)

The more stable exo adduct can be obtained by heating the kinetically favored endo adduct.

Protocol:

-

Place the purified endo adduct in a high-boiling point solvent, such as xylene.

-

Heat the solution to reflux for an extended period to allow the reaction to reach equilibrium.

-

Monitor the reaction progress by techniques such as TLC or ¹H NMR to observe the appearance of the exo isomer.

-

Once equilibrium is reached, cool the solution to allow the exo adduct to crystallize.

-

Isolate the product by filtration.

The general experimental workflow for a typical Diels-Alder reaction between cyclopentadiene and a dienophile is illustrated in the following diagram.

Conclusion

The reaction between cyclopentadiene and benzoquinone is more than just a classic textbook example of the Diels-Alder reaction; it is a testament to the evolution of chemical principles. From its initial mischaracterization to the nuanced understanding of kinetic and thermodynamic control, its study has provided invaluable insights for synthetic chemists. The ability to selectively form different stereoisomers by manipulating reaction conditions underscores the power and subtlety of this cycloaddition. For researchers in drug development and materials science, a thorough understanding of this reaction's history, mechanism, and practical execution remains an essential tool for the rational design and synthesis of novel molecular architectures.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. scielo.br [scielo.br]

- 5. benchchem.com [benchchem.com]

- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the 1:1 and 2:1 Adducts of Cyclopentadiene and p-Benzoquinone

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Diels-Alder reaction between cyclopentadiene and p-benzoquinone, leading to the formation of 1:1 and 2:1 adducts. This document details the synthesis, stereochemistry, and spectroscopic characterization of these adducts, presenting data in a structured format to facilitate research and development.

Introduction

The Diels-Alder reaction, a cornerstone of organic synthesis, allows for the stereospecific formation of six-membered rings. The reaction between cyclopentadiene (a diene) and p-benzoquinone (a dienophile) is a classic example, yielding both 1:1 and 2:1 cycloadducts. These adducts, with their rigid polycyclic frameworks, serve as valuable intermediates in the synthesis of complex molecules and have potential applications in materials science and drug development. The initial reaction, first reported by Albrecht in 1906, was later correctly identified as a 1,4-cycloaddition by Diels and Alder.[1]

The stereochemistry of these adducts is of particular interest. The initial 1:1 cycloaddition predominantly forms the kinetically and thermodynamically favored endo adduct.[2][3] Further reaction with a second equivalent of cyclopentadiene leads to a variety of 2:1 adducts with distinct stereochemical arrangements. This guide will explore the synthesis and characterization of these various isomers.

The 1:1 Adducts of Cyclopentadiene and p-Benzoquinone

The reaction of cyclopentadiene with p-benzoquinone yields a 1:1 adduct with the chemical formula C₁₁H₁₀O₂.[4] This reaction can produce two diastereomers: the endo and exo adducts.

Synthesis of 1:1 Adducts

2.1.1. endo-Adduct Synthesis

A highly efficient and environmentally friendly method for the synthesis of the endo-1:1 adduct utilizes water as a solvent, resulting in a 96% yield.[5]

Experimental Protocol: [5]

-

To a 25 mL flask equipped with a magnetic stirrer, add 0.50 g (4.63 mmol) of p-benzoquinone.

-

Sequentially add 0.31 g (4.70 mmol) of freshly cracked cyclopentadiene. The reaction is exothermic, and the mixture may turn from a solid to a liquid.

-

Add 5 mL of water to the flask.

-

Stir the mixture at room temperature for 2 hours.

-

Collect the resulting precipitate by filtration.

-

Recrystallize the solid from n-hexane to yield the endo-adduct as yellow needles.

2.1.2. exo-Adduct Formation

The exo-1:1 adduct is not the primary product of the initial reaction. It can be obtained by heating the endo-1:1 adduct or by heating the endo-cis-anti-cis-endo 2:1 adduct with p-benzoquinone.[1][6]

Characterization of 1:1 Adducts

The endo and exo isomers can be distinguished by their physical and spectroscopic properties.

| Property | endo-Adduct | exo-Adduct | Reference |

| Melting Point (°C) | 76-77 | Not specified | [5] |

| Appearance | Yellow needles | Not specified | [5] |

Spectroscopic Data:

| Adduct | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (film, cm⁻¹) | Reference |

| endo | 6.55 (s, 2H), 6.05 (d, J=1.3 Hz, 2H), 3.53 (d, J=1.1 Hz, 2H), 3.20 (d, J=1.2 Hz, 2H), 1.52 (dd, J=8.7, 1.4 Hz, 1H), 1.41 (d, J=8.7 Hz, 1H) | 199.46 (C=O), 142.06 (CH), 135.30 (CH), 48.77 (CH), 48.71 (CH), 48.34 (CH₂) | 2986, 2950, 2926, 1659, 1604, 1298, 1280, 1141, 1066, 915, 872, 852, 725, 709 | [5] |

| exo | Not fully detailed | Not fully detailed | Not fully detailed | [6] |

The 2:1 Adducts of Cyclopentadiene and p-Benzoquinone

The reaction of the 1:1 adduct with a second molecule of cyclopentadiene results in the formation of 2:1 adducts. These adducts have a more complex stereochemistry, with several possible isomers. The initially formed and most commonly isolated isomer is the endo-cis-anti-cis-endo adduct.[6] Other isomers can be obtained through isomerization of this initial adduct.[6]

Synthesis of 2:1 Adducts

General Experimental Approach:

-

Dissolve the 1:1 endo-adduct in a suitable solvent.

-

Add an excess of freshly cracked cyclopentadiene.

-

Stir the reaction at room temperature or with gentle heating. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting mixture of 2:1 adducts using column chromatography on silica gel.

The formation of the 2:1 adduct is favored by using a stoichiometric excess of cyclopentadiene relative to p-benzoquinone.

Stereoisomers and Characterization of 2:1 Adducts

Several stereoisomers of the 2:1 adduct have been identified, including endo-syn-endo, endo-anti-endo, endo-syn-exo, endo-anti-exo, and exo-anti-exo.[6] The interconversion between these isomers can occur through dissociation-recombination or enolization pathways.[1][6]

| Isomer | Melting Point (°C) | Reference |

| endo-syn-endo | Not specified | [6] |

| endo-anti-endo | 155 | [6] |

| endo-syn-exo | 186 | [6] |

| endo-anti-exo | 153-154 | [6] |

| exo-anti-exo | Not specified | [6] |

Spectroscopic Data:

Complete and unambiguously assigned spectroscopic data for all 2:1 isomers is not consistently available in the literature. The following table summarizes the available data. It has been noted that 13C NMR is not highly effective for distinguishing between these stereoisomers.[6]

| Isomer | 1H NMR (CDCl₃, δ ppm) | Partial 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Reference |

| endo-anti-endo | 6.09 (t, 4H), 3.33 (m, 4H), 2.88 (m, 4H), 1.50 (m, 4H) | 212.5 (C=O), 137.7, 136.2, 55.4, 53.1, 49.5, 48.1, 43.4 | Not detailed | [6] |

| endo-syn-exo | 6.1-6.2 (m, 2H), 5.9-6.0 (m, 2H), 3.3-3.4 (m, 4H), 2.9-3.1 (m, 2H), 2.5-2.7 (m, 2H), 1.4-1.6 (m, 3H), 0.51 (m, 1H) | 210.4 (C=O), and others | Not detailed | [6] |

| endo-anti-exo | 6.0-6.2 (m, 4H), 3.2-3.4 (m, 4H), 2.5-2.6 (m, 2H), 2.0-2.2 (m, 2H), 1.4-1.6 (m, 4H) | Not detailed | Not detailed | [6] |

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis and characterization of the cyclopentadiene and p-benzoquinone adducts.

Reaction Pathways

Caption: Formation of 1:1 endo and exo adducts.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. chemed.chem.purdue.edu [chemed.chem.purdue.edu]

- 3. researchgate.net [researchgate.net]

- 4. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

A Computational Deep Dive into the Cyclopentadiene-Benzoquinone Diels-Alder Reaction: A Technical Guide for Researchers

Abstract

The Diels-Alder reaction between cyclopentadiene and p-benzoquinone is a cornerstone of organic synthesis, pivotal in the construction of complex polycyclic frameworks. This technical guide provides an in-depth analysis of the computational studies that have elucidated the mechanistic nuances of this reaction. We explore the core principles governing its stereoselectivity, the nature of the transition states, and the influence of external factors such as solvents and catalysts. This document is intended for researchers, scientists, and drug development professionals who leverage computational chemistry to predict and understand chemical reactivity. All quantitative data is presented in structured tables for comparative analysis, and detailed computational methodologies are provided. Visualizations of reaction pathways and computational workflows are rendered using the DOT language to facilitate a clear understanding of the underlying processes.

Introduction

The [4+2] cycloaddition of cyclopentadiene with p-benzoquinone is a classic example of a Diels-Alder reaction, renowned for its efficiency in forming six-membered rings with high stereocontrol. The reaction proceeds to form two primary stereoisomeric products: the endo and exo adducts. Historically, the "Alder endo rule" has been a reliable predictor for the major product in many Diels-Alder reactions. However, computational studies have provided a more refined understanding of the factors governing the kinetic and thermodynamic control of this specific reaction, revealing intriguing deviations from generalized rules.

This guide will delve into the computational methodologies used to model this reaction, present key quantitative findings from the literature, and offer insights into the transition state structures and reaction pathways.

Reaction Mechanism and Stereoselectivity

Computational studies have been instrumental in confirming the concerted nature of the cyclopentadiene-benzoquinone Diels-Alder reaction. Intrinsic Reaction Coordinate (IRC) calculations have consistently shown the existence of a single transition state connecting reactants to products for both the endo and exo pathways, ruling out a stepwise mechanism.[1][2][3]

The primary point of interest in this reaction is its stereoselectivity. While many Diels-Alder reactions are kinetically controlled to favor the endo product due to secondary orbital interactions, the case of cyclopentadiene and p-benzoquinone presents a more complex scenario.

The Endo and Exo Pathways

The two competing reaction pathways are depicted below. The endo pathway is characterized by the dienophile (p-benzoquinone) being situated under the diene (cyclopentadiene), leading to a "boat-like" transition state. In the exo pathway, the dienophile is positioned away from the diene.

References

The Delicate Balance: A Technical Guide to Thermodynamic vs. Kinetic Control in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, offers a powerful method for the construction of six-membered rings. The stereochemical outcome of this [4+2] cycloaddition is governed by a delicate interplay of reaction conditions, leading to either the kinetically or thermodynamically favored product. Understanding and controlling this selectivity is paramount for the efficient synthesis of complex molecules, a critical aspect of modern drug development and materials science. This in-depth guide explores the core principles of thermodynamic versus kinetic control in Diels-Alder reactions, presenting key experimental data, detailed protocols, and visual workflows to empower researchers in harnessing this fundamental reactivity.

Fundamental Principles: Kinetic and Thermodynamic Control

In a chemical reaction where multiple products can be formed, the distribution of these products can be influenced by the reaction conditions, leading to two distinct regimes:

-

Kinetic Control: At lower reaction temperatures and shorter reaction times, the product that is formed the fastest will predominate.[1][2][3][4] This product, known as the kinetic product , is formed via the transition state with the lowest activation energy.[1][3]

-

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible.[1][5][6] This allows an equilibrium to be established, and the most stable product, the one with the lowest Gibbs free energy, will be the major product.[1][4][6] This is referred to as the thermodynamic product .

In the context of the Diels-Alder reaction, this dichotomy is most often observed in the formation of endo and exo diastereomers, particularly when cyclic dienes are employed.[7][8]

-

The endo product is typically the kinetic product, formed more rapidly due to favorable secondary orbital interactions between the developing pi system of the diene and the electron-withdrawing groups of the dienophile in the transition state.[2][7][9]

-

The exo product , on the other hand, is generally the more thermodynamically stable product because it minimizes steric hindrance by orienting the dienophile's substituents away from the diene's bridged system.[2][7][10]

The reversibility of the Diels-Alder reaction at elevated temperatures is the key to achieving thermodynamic control.[1][5] Heating the reaction mixture provides sufficient energy to overcome the activation barrier for the retro-Diels-Alder reaction, allowing the less stable kinetic product to revert to the starting materials and subsequently reform as the more stable thermodynamic product.[1][2]

Quantitative Analysis of Product Distribution

The influence of temperature on the product ratio is a defining characteristic of reactions under kinetic versus thermodynamic control. The following tables summarize quantitative data from key examples of Diels-Alder reactions.

Table 1: Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride

| Temperature (°C) | Reaction Time | Predominant Control | endo Product (%) | exo Product (%) |

| 25 (Room Temp) | Short | Kinetic | >95 | <5 |

| 200 | ~2 days | Thermodynamic | 80 | 20 |

Data compiled from multiple sources indicating a significant shift towards the exo product at higher temperatures, although the endo product often remains a major component.[1]

Table 2: Diels-Alder Reaction of Furan with Maleic Anhydride

| Temperature (°C) | Reaction Time | Predominant Control | endo Product (%) | exo Product (%) |

| 40 | 48 hours | Thermodynamic | Initially dominant, but reverts | Exclusive product |

| 60 or above | Equilibrium | Thermodynamic | Minor | Major |

The reaction of furan with maleic anhydride is a classic example where the thermodynamic exo product can be obtained exclusively. The endo adduct forms faster but readily undergoes a retro-Diels-Alder reaction.[1][11]

Experimental Protocols

Precise control of experimental conditions is crucial for selectively obtaining the desired kinetic or thermodynamic product.

Synthesis of the Kinetic Product: endo-Norbornene-cis-5,6-dicarboxylic Anhydride

This protocol details the reaction of cyclopentadiene with maleic anhydride under kinetic control.

Materials:

-

Maleic anhydride (2 g)

-

Ethyl acetate (8 mL)

-

Hexane (8 mL)

-

Freshly "cracked" cyclopentadiene (2 mL)

Procedure:

-

Dissolve 2 g of maleic anhydride in 8 mL of ethyl acetate in a 50-mL Erlenmeyer flask, warming gently on a hot plate if necessary.[12]

-

Add 8 mL of hexane to the solution and then cool the mixture in an ice bath.[12]

-

Add 2 mL of freshly prepared cyclopentadiene to the cooled maleic anhydride solution and swirl to mix.[12]

-

Allow the mixture to stand until the product crystallizes.[12]

-

To purify, gently heat the mixture on a hot plate to redissolve the product, then allow it to recrystallize slowly.[12]

-

Collect the crystalline product by vacuum filtration.[12]

Synthesis of the Thermodynamic Product via Isomerization

To favor the thermodynamic product, the kinetically formed adduct can be heated to induce equilibration.

Materials:

-

endo-Norbornene-cis-5,6-dicarboxylic anhydride

-

High-boiling point solvent (e.g., xylene)

Procedure:

-

Dissolve the endo adduct in a minimal amount of a high-boiling solvent like xylene in a round-bottom flask equipped with a reflux condenser.

-

Heat the solution to reflux for an extended period (e.g., several hours to days).[1]

-

Monitor the reaction progress by techniques such as NMR spectroscopy or GC-MS to observe the change in the endo/exo ratio.[13]

-

Once equilibrium is reached, or the desired ratio is obtained, cool the reaction mixture to allow the product to crystallize.

-

Isolate the product by vacuum filtration.

Visualizing Reaction Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the concepts and processes involved.

Caption: Logical relationship between reaction conditions and product formation.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 5. Video: Diels–Alder vs Retro-Diels–Alder Reaction: Thermodynamic Factors [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chemtube3d.com [chemtube3d.com]

- 11. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. www1.udel.edu [www1.udel.edu]

- 13. scribd.com [scribd.com]

Formation of Polycyclic Cage Compounds from Cyclopentadiene: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Polycyclic cage compounds, with their unique three-dimensional structures and significant potential in medicinal chemistry and materials science, represent a fascinating area of synthetic organic chemistry. Cyclopentadiene, a readily available and highly reactive diene, serves as a cornerstone starting material for the construction of these intricate molecular architectures. This technical guide provides an in-depth exploration of the core synthetic strategies for forming polycyclic cage compounds from cyclopentadiene, with a particular focus on Diels-Alder reactions and subsequent intramolecular photocycloadditions. Detailed experimental protocols for key transformations, a comprehensive summary of quantitative data, and visualizations of reaction workflows and biological mechanisms are presented to facilitate further research and application in areas such as neuroprotective agent development.

Core Synthetic Strategies

The formation of polycyclic cage compounds from cyclopentadiene predominantly relies on a sequence of pericyclic reactions. The inherent reactivity of cyclopentadiene in [4+2] cycloadditions (Diels-Alder reactions) makes it an ideal building block.

The Diels-Alder Reaction: The Gateway to Complexity

Cyclopentadiene is an exceptionally reactive diene in normal electron-demand Diels-Alder reactions.[1][2] It readily reacts with a variety of dienophiles to form bicyclic adducts, which are the precursors to more complex cage structures. A classic example is the reaction with p-benzoquinone, which serves as the entry point to the pentacyclo[5.4.0.02,6.03,10.05,9]undecane (PCU) cage system.[3][4] The high reactivity and yields of cyclopentadiene cycloadditions make them ideal for constructing the initial framework.[1]

It is important to note that cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene via a Diels-Alder reaction with itself.[1][5] For use as a monomer, dicyclopentadiene is typically "cracked" by heating, which reverses the dimerization and allows the volatile cyclopentadiene monomer to be distilled.[6][7]

Intramolecular [2+2] Photocycloaddition: Forging the Cage

The second critical step in the synthesis of many cage compounds is an intramolecular [2+2] photocycloaddition. The Diels-Alder adducts of cyclopentadiene often possess strategically positioned double bonds. Upon irradiation with UV light, these double bonds can undergo cycloaddition to form a cyclobutane ring, thereby constructing the rigid, cage-like structure.[1][4] This photochemical transformation is key to accessing strained systems like the "bird-cage" pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione, also known as Cookson's dione.[4]

Synthesis of Key Polycyclic Cage Scaffolds

Pentacyclo[5.4.0.02,6.03,10.05,9]undecane (PCU) Derivatives

The PCU scaffold is a prominent example of a polycyclic cage system derived from cyclopentadiene. The synthesis commences with the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as p-benzoquinone, followed by an intramolecular photocycloaddition.[4] The resulting diketone, Cookson's dione, is a versatile intermediate for a wide range of derivatives with potential applications in medicinal chemistry.[4][8]

The overall synthetic workflow is depicted below:

Detailed Experimental Protocols

Preparation of Cyclopentadiene Monomer

Cyclopentadiene is prepared by the thermal retro-Diels-Alder reaction of its dimer, dicyclopentadiene.[9]

-

Apparatus: A distillation apparatus consisting of a heating mantle, a round-bottom flask, a fractionating column, a condenser, and a receiving flask cooled in an ice bath.

-

Procedure:

-

Place dicyclopentadiene (100 mL) in the distillation flask.

-

Heat the dicyclopentadiene to its boiling point (around 170 °C).

-

The dicyclopentadiene will slowly crack into cyclopentadiene monomer (boiling point ~41 °C).

-

Collect the freshly distilled cyclopentadiene in the cooled receiving flask.

-

The monomer should be used immediately or stored at very low temperatures (-78 °C) as it will readily dimerize back to dicyclopentadiene at room temperature.[6][7]

-

Synthesis of the Diels-Alder Adduct of Cyclopentadiene and p-Benzoquinone

This reaction can be carried out in various solvents, with high yields often reported in water.[3][10]

-

Reagents:

-

Freshly distilled cyclopentadiene

-

p-Benzoquinone

-

Water or an organic solvent (e.g., toluene)

-

-

Procedure (in water):

-

Suspend p-benzoquinone (1 equivalent) in water.

-

Add cyclopentadiene (2.2 equivalents) to the suspension.

-

Stir the mixture vigorously at room temperature. The reaction is often exothermic.

-

Continue stirring for several hours (e.g., 24 hours) until the reaction is complete (monitored by TLC).

-

The product, a solid, can be collected by filtration, washed with water, and dried.

-

Synthesis of Pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione (Cookson's Dione)

This is a photochemical intramolecular [2+2] cycloaddition.[4]

-

Apparatus: A photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp).

-

Procedure:

-

Dissolve the Diels-Alder adduct from the previous step in a suitable solvent (e.g., benzene or ethyl acetate) in a quartz reaction vessel.

-

Irradiate the solution with UV light while maintaining a cool temperature (e.g., using a water bath).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization.

-

Quantitative Data Summary

The following tables summarize quantitative data for the key reactions in the formation of polycyclic cage compounds from cyclopentadiene.

Table 1: Diels-Alder Reaction of Cyclopentadiene Analogs with p-Benzoquinone

| Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclopentadiene | Water | Room Temp | 24 | 87-96 | [3][10] |

| Cyclopentadiene | Toluene | Room Temp | 24 | 76 | [10] |

| Methylcyclopentadiene | Water | Room Temp | 24 | 97 | [3][10] |

Table 2: Functionalization of Pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione (PCU)

| Reaction | Catalyst/Reagents | Conditions | Yield (%) | Reference |

| Mono-ketalization | Ethylene glycol, p-TsOH, Benzene | Reflux, 4 days | 74 | [11] |

| Cyanosilylation | TMSCN, Mg/Al hydrotalcite | Microwave, solvent-free | >90 | [11][12] |

| Deprotection of mono-ethylene acetal | Sulphated zirconia, Acetonitrile | 60 °C, 6 h | 90.1 | [11] |

Applications in Drug Development

Derivatives of the pentacyclo[5.4.0.02,6.03,10.05,9]undecane scaffold have shown promise as therapeutic agents, particularly in the context of neurodegenerative disorders like Parkinson's disease.[4][8]

Mechanism of Action in Parkinson's Disease

Certain polycyclic cage amines, such as 8-benzylamino-8,11-oxapentacyclo[5.4.0.02,6.03,10.05,9]undecane (NGP1-01), have demonstrated neuroprotective effects.[8] These compounds are believed to exert their therapeutic action, at least in part, by inhibiting the dopamine transporter (DAT).[8] By blocking DAT, these molecules can increase the synaptic concentration of dopamine, which is deficient in Parkinson's disease.

The proposed mechanism is illustrated in the diagram below:

The structure-activity relationships of these compounds suggest that geometric and steric factors, rather than electronic effects, are crucial for their biological activity.[8] This highlights the importance of the rigid, three-dimensional cage structure in interacting with biological targets.

Conclusion

The synthesis of polycyclic cage compounds from cyclopentadiene is a powerful and versatile strategy for creating complex, three-dimensional molecules. The foundational Diels-Alder reaction, followed by intramolecular photocycloaddition, provides access to a rich variety of cage scaffolds. These compounds are not merely of academic interest; their unique structural features make them promising candidates for drug discovery, particularly in the challenging area of neurodegenerative diseases. This guide has provided a technical overview of the core synthetic methodologies, detailed experimental protocols, and a summary of relevant quantitative data to aid researchers in this exciting field. The continued exploration of these fascinating molecules holds great promise for the development of novel therapeutics and advanced materials.

References

- 1. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Medicinal chemistry of polycyclic cage compounds in drug discovery research | Semantic Scholar [semanticscholar.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Chemical Reactivity [www2.chemistry.msu.edu]

- 8. Synthesis and biological evaluation of pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane derivatives as potential therapeutic agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of new pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione (PCU) cyanosilylated derivatives using sulphated zirconia and hydrotalcite as catalysts in microwave-assisted reactions under solvent free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of High-Density Fuels Using Cyclopentadiene and Benzoquinone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of high-density fuels derived from the Diels-Alder reaction of cyclopentadiene and p-benzoquinone. The resulting polycyclic cage hydrocarbons exhibit high volumetric energy density, making them promising candidates for advanced fuel applications.

Introduction

The Diels-Alder reaction between cyclopentadiene and p-benzoquinone serves as a robust and efficient method for constructing complex polycyclic frameworks.[1] This cycloaddition reaction, which can be performed in high yield in an aqueous medium, is the foundational step in a multi-step synthesis to produce highly strained, high-density hydrocarbon fuels.[2][3] Subsequent transformations, including intramolecular photocyclization and reduction, convert the initial adduct into saturated cage structures with exceptional energy content. One such target molecule, a spiro-fused pentacyclo-undecane derivative, has demonstrated a significantly high density and volumetric heat of combustion.[2][3]

Data Presentation

The following tables summarize the key quantitative data for the synthesized high-density fuels and their precursors, along with a comparison to conventional jet fuel.

Table 1: Properties of High-Density Fuel Precursors and Products

| Compound | Synthesis Step | Yield (%) | Density (g/cm³) | Volumetric Heat of Combustion (MJ/L) | Reference |

| Cyclopentadiene/p-Benzoquinone Adduct | Diels-Alder Reaction | 83-97 | - | - | [2][3] |

| 4,4′-spirobi[pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane] | Multi-step Synthesis | - | 1.2663 | 53.353 | [2][3] |

Table 2: Comparison of High-Density Fuel with Conventional Fuels

| Fuel | Density (g/mL) | Volumetric Net Heat of Combustion (NHOC) (MJ/L) | Freezing Point (°C) |

| 4,4′-spirobi[pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane] | 1.2663 | 53.353 | - |

| JP-10 | 0.935 | 39.6 | -79 |

| RJ-4 | 0.927 | 39.0 | - |

| RJ-5 | 1.08 | 44.9 | - |

Experimental Protocols

Protocol 1: Synthesis of the Diels-Alder Adduct of Cyclopentadiene and p-Benzoquinone

This protocol describes the initial [4+2] cycloaddition reaction to form the key intermediate. The reaction is notable for its high efficiency in an aqueous environment.

Materials:

-

p-Benzoquinone

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Water (deionized)

-

n-Hexane (for recrystallization)

-

25 mL flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

To a 25 mL flask equipped with a magnetic stirrer, add p-benzoquinone (0.50 g, 4.63 mmol).

-

Sequentially, add cyclopentadiene (0.31 g, 4.70 mmol) to the flask.

-

Add 5 mL of water to the reaction mixture.

-

Stir the mixture vigorously at room temperature for 2 hours. An exothermic reaction will be observed as the solid reactant transitions to a liquid phase, eventually forming two liquid phases.

-

After 2 hours, a precipitate of the product will form.

-

Collect the precipitate by filtration.

-

Recrystallize the crude product from n-hexane to yield the pure Diels-Alder adduct as yellow needles. An expected yield of approximately 96% can be achieved.

Protocol 2: Conversion of the Diels-Alder Adduct to Pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane

This multi-step protocol outlines the transformation of the initial adduct into a saturated polycyclic cage hydrocarbon. This involves an intramolecular photochemical cycloaddition followed by a Wolff-Kishner reduction.

Step 1: Intramolecular [2+2] Photocycloaddition Note: This step requires a photochemical reactor.

Materials:

-

Cyclopentadiene-p-benzoquinone adduct (from Protocol 1)

-

An appropriate solvent (e.g., benzene or acetone)

-

Photochemical reactor with a suitable UV lamp (e.g., medium-pressure mercury lamp)

-

Quartz reaction vessel

Procedure:

-

Dissolve the Diels-Alder adduct in the chosen solvent within the quartz reaction vessel. The concentration should be optimized based on the reactor geometry and lamp intensity.

-

Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes to prevent side reactions.

-

Irradiate the solution with the UV lamp. The reaction progress should be monitored by a suitable analytical technique such as TLC or GC-MS.

-

Upon completion of the reaction, remove the solvent under reduced pressure to obtain the crude cage dione product.

Step 2: Wolff-Kishner Reduction of the Cage Dione

Materials:

-

Cage dione from the photocycloaddition step

-

Hydrazine hydrate (85%)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

Reaction flask with a reflux condenser

-

Heating mantle

Procedure:

-

In a reaction flask, combine the crude cage dione, hydrazine hydrate, and diethylene glycol.

-

Heat the mixture to a temperature that allows for the formation of the hydrazone, typically around 100-130°C.

-

After the initial reaction, add potassium hydroxide to the mixture.

-

Increase the temperature to around 190-200°C to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas. The use of a reflux condenser is crucial to maintain the solvent volume.

-

Continue heating until the evolution of nitrogen ceases, indicating the completion of the reduction.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ether or hexane).

-

Wash the organic extract with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane.

-

Further purification can be achieved by chromatography or sublimation. This improved three-step synthesis can afford the final product in a 47% overall yield.[4]

Visualizations

The following diagrams illustrate the key reaction pathway and the overall experimental workflow.

Caption: Reaction pathway for the synthesis of high-density fuel.

Caption: Overall experimental workflow for synthesis and analysis.

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Diels-Alder Reactions in Aqueous Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, has traditionally been conducted in organic solvents. However, the principles of green chemistry have driven the exploration of more environmentally benign reaction media. Water has emerged as a remarkable solvent for Diels-Alder reactions, often leading to significant rate accelerations and enhanced selectivity compared to conventional organic solvents.[1][2][3][4][5] This phenomenon is attributed to the hydrophobic effect, where the nonpolar diene and dienophile are driven together in the aqueous environment, and the stabilization of the transition state through hydrogen bonding.[1][3][6] These "on-water" or "in-water" reactions are not only ecologically advantageous but can also offer improved yields and simplified product isolation, sometimes through simple precipitation.[7] This document provides detailed application notes and experimental protocols for conducting Diels-Alder reactions in aqueous media, highlighting the benefits for sustainable chemical synthesis.

Advantages of Aqueous Diels-Alder Reactions

-

Rate Acceleration: Many Diels-Alder reactions exhibit dramatic rate increases in water compared to organic solvents.[1][5]

-

Enhanced Selectivity: The endo/exo selectivity of the cycloaddition can be significantly improved in aqueous media, often favoring the endo product.[1][8]

-

Green Solvent: Water is a non-toxic, non-flammable, and inexpensive solvent, aligning with the principles of green chemistry.

-

Simplified Work-up: In many cases, the product is sparingly soluble in water and precipitates out of the reaction mixture, allowing for easy isolation by filtration.[7]

-

Catalysis: Aqueous Diels-Alder reactions can be effectively catalyzed by Lewis acids, further enhancing reaction rates.[9][10][11][12]

Data Presentation: Comparison of Reaction Parameters

The following tables summarize quantitative data from various Diels-Alder reactions, comparing their performance in aqueous media versus traditional organic solvents.

Table 1: Reaction of Cyclopentadiene with Various Dienophiles

| Diene | Dienophile | Solvent | Temperature (°C) | Time | Yield (%) | Endo/Exo Ratio | Reference |

| Cyclopentadiene | Methyl Vinyl Ketone | Isooctane | 20 | - | - | 84:16 | [5] |

| Cyclopentadiene | Methyl Vinyl Ketone | Water | 20 | - | - | 96:4 | [5] |

| Cyclopentadiene | Methyl Acrylate | Methanol | 25 | - | - | 76:24 | [13] |

| Cyclopentadiene | Methyl Acrylate | Water | 25 | - | - | 83:17 | [14] |

Table 2: Reaction of Furan Derivatives with Maleimides

| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Exo/Endo Ratio | Reference |

| Furfural | N-Methylmaleimide | Water | 60 | 24 | 95 | 2:1 | [15][16] |

| 5-Hydroxymethylfurfural | N-Methylmaleimide | Water | 60 | 24 | 85 | >10:1 | [15][16] |

| Furan-2-carboxylic acid | N-Methylmaleimide | Water | 60 | 24 | 70 | >10:1 | [17] |

Table 3: Lewis Acid Catalyzed Diels-Alder Reaction in Water

| Diene | Dienophile | Catalyst (Concentration) | Solvent | Rate Acceleration Factor | Reference |

| 3-phenyl-1-(2-pyridyl)-2-propen-1-one | Cyclopentadiene | Cu(NO₃)₂ (0.010 M) | Water | 79,300 | [10] |

| 3-phenyl-1-(2-pyridyl)-2-propen-1-one | Cyclopentadiene | Zn(NO₃)₂ (0.010 M) | Water | 24,100 | [10] |

| 3-phenyl-1-(2-pyridyl)-2-propen-1-one | Cyclopentadiene | Ni(NO₃)₂ (0.010 M) | Water | 12,000 | [10] |

| 3-phenyl-1-(2-pyridyl)-2-propen-1-one | Cyclopentadiene | Co(NO₃)₂ (0.010 M) | Water | 6,500 | [10] |

| Relative to the uncatalyzed reaction in acetonitrile. |

Experimental Protocols

Protocol 1: Diels-Alder Reaction of 9-Anthracenemethanol and N-Methylmaleimide

This protocol is a classic example of a Diels-Alder reaction that proceeds efficiently in water, with the product conveniently precipitating upon cooling.

Materials:

-

9-Anthracenemethanol

-

N-Methylmaleimide

-

Deionized Water

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 9-anthracenemethanol (0.065 g).

-

Add 50 mL of deionized water to the flask.

-

Add 3 equivalents of N-methylmaleimide to the reaction mixture.

-

Attach a reflux condenser to the flask and place it in a heating mantle.

-

Heat the mixture to reflux with vigorous stirring and maintain reflux for 1 hour.[7]

-

After 1 hour, remove the flask from the heat and allow it to cool to room temperature.

-

Once at room temperature, place the flask in an ice bath to facilitate crystallization of the product.

-

Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water.

-

Allow the product to air-dry on the filter paper. A typical yield for this reaction is around 80%.

Protocol 2: Diels-Alder Reaction of Furfural and N-Methylmaleimide

This protocol demonstrates the application of aqueous Diels-Alder reactions to furan derivatives, which are important bio-based platform chemicals.

Materials:

-

Furfural

-

N-Methylmaleimide

-

Deionized Water

-

Glass vial with a screw cap

-

Magnetic stirrer and stir bar

-

Stirring hotplate

-

Separatory funnel

-

Organic solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

-

In a glass vial equipped with a magnetic stir bar, dissolve furfural (0.5 mmol, 1 equivalent) and N-methylmaleimide (0.75 mmol, 1.5 equivalents) in deionized water.[18]

-

Seal the vial and stir the mixture at the desired temperature (e.g., 60 °C) for the required amount of time (e.g., 24 hours).[15][16]

-

Monitor the reaction progress by a suitable method (e.g., TLC or ¹H NMR).

-